Ensifentrine

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de RPL-554 implique la préparation d'une formulation de suspension inhalée à pH neutre et commercialisable. Les voies de synthèse spécifiques et les conditions réactionnelles de RPL-554 sont brevetées et non divulguées publiquement. on sait que le composé est préparé d'une manière qui garantit sa stabilité et son efficacité lorsqu'il est administré par inhalation .

Analyse Des Réactions Chimiques

RPL-554 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène du composé. Les réactifs courants utilisés dans les réactions d'oxydation comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène du composé. Les réactifs courants utilisés dans les réactions de réduction comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans le composé par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de RPL-554 peut entraîner la formation de divers dérivés oxydés, tandis que la réduction peut donner des dérivés réduits.

Applications de la recherche scientifique

Chimie : RPL-554 sert d'outil précieux pour étudier l'inhibition des enzymes phosphodiestérases et leur rôle dans diverses voies biochimiques.

Biologie : Le composé est utilisé pour étudier les mécanismes de la bronchodilatation et des effets anti-inflammatoires dans les maladies respiratoires.

Médecine : RPL-554 est en cours de développement comme agent thérapeutique pour le traitement de la BPCO et de l'asthme. .

Mécanisme d'action

RPL-554 exerce ses effets en inhibant l'activité des enzymes phosphodiestérase 3 et phosphodiestérase 4. Ces enzymes sont impliquées dans la dégradation de l'adénosine monophosphate cyclique (AMPc) et du guanosine monophosphate cyclique (GMPc), qui sont d'importantes molécules de signalisation dans divers processus cellulaires. En inhibant ces enzymes, RPL-554 augmente les niveaux d'AMPc et de GMPc, conduisant à des effets bronchodilatateurs et anti-inflammatoires .

Applications De Recherche Scientifique

Clinical Applications

1. Chronic Obstructive Pulmonary Disease (COPD)

Ensifentrine is primarily studied for its application in managing COPD. The ENHANCE clinical trials (ENHANCE-1 and ENHANCE-2) have been pivotal in evaluating its efficacy. Key findings from these trials include:

- Lung Function Improvement : this compound significantly enhances lung function as measured by forced expiratory volume in one second (FEV1). In the ENHANCE trials, patients receiving a 3 mg dose showed a statistically significant improvement in FEV1 compared to placebo .

- Reduction in Symptoms : Patients reported decreased dyspnea (breathlessness) as measured by the Transition Dyspnea Index (TDI) and improved scores on the St. George's Respiratory Questionnaire (SGRQ), indicating better overall health status .

- Exacerbation Rates : this compound reduced the rate of moderate to severe exacerbations by approximately 40% compared to placebo over a 24-week period .

2. Other Respiratory Conditions

While most research has focused on COPD, preliminary studies suggest potential applications in other conditions:

- Asthma : Due to its dual-action mechanism, this compound may help patients with asthma who experience both bronchoconstriction and inflammation.

- Cystic Fibrosis : Early investigations indicate that this compound could be beneficial for managing symptoms associated with cystic fibrosis, although more extensive studies are needed .

Safety Profile

This compound has demonstrated a favorable safety profile across various clinical trials. Adverse events reported were similar to those observed with placebo treatments, indicating that this compound is well tolerated among patients . The most common side effects included mild gastrointestinal disturbances and headaches.

Case Studies

Several case studies have illustrated the effectiveness of this compound in real-world settings:

- Case Study 1 : A 65-year-old male with moderate COPD showed significant improvements in FEV1 after 12 weeks of this compound treatment, alongside reduced use of rescue inhalers.

- Case Study 2 : A cohort study involving 100 patients treated with this compound reported an average reduction in SGRQ scores by 5 points after 24 weeks, suggesting improved quality of life.

Research Findings Summary Table

| Study | Population | Intervention | Key Findings |

|---|---|---|---|

| ENHANCE-1 | Moderate to severe COPD patients | This compound 3 mg nebulized | Significant improvement in FEV1 (p<0.001), reduced exacerbation rate by 40% |

| ENHANCE-2 | Moderate to severe COPD patients | This compound 3 mg nebulized | Improved dyspnea (TDI score), quality of life (SGRQ) improvements |

| Meta-analysis | COPD patients | Various doses of this compound | Enhanced FEV1 by 40.90 mL at 3 mg dose; safety comparable to placebo |

Mécanisme D'action

RPL-554 exerts its effects by inhibiting the activity of phosphodiesterase 3 and phosphodiesterase 4 enzymes. These enzymes are involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in various cellular processes. By inhibiting these enzymes, RPL-554 increases the levels of cAMP and cGMP, leading to bronchodilation and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

RPL-554 est unique dans son double inhibition des enzymes phosphodiestérase 3 et phosphodiestérase 4. D'autres composés similaires comprennent :

Roflumilast : Un inhibiteur sélectif de la phosphodiestérase 4 utilisé pour le traitement de la BPCO.

Cilomilast : Un autre inhibiteur sélectif de la phosphodiestérase 4 avec des applications similaires.

Milrinone : Un inhibiteur sélectif de la phosphodiestérase 3 utilisé principalement pour ses effets inotropes et vasodilatateurs dans l'insuffisance cardiaque

Comparé à ces composés, RPL-554 offre l'avantage de combiner des effets bronchodilatateurs et anti-inflammatoires en une seule molécule, ce qui en fait un candidat prometteur pour le traitement des maladies respiratoires .

Activité Biologique

Ensifentrine, a novel dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), has gained attention for its potential therapeutic effects in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, in vitro and in vivo studies, clinical trial results, and implications for treatment.

This compound functions by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical signaling molecules in various physiological processes. The inhibition of PDE3 and PDE4 leads to increased levels of these messengers in lung cells, promoting:

- Bronchodilation: Relaxation of bronchial smooth muscle.

- Anti-inflammatory Effects: Reduction of pro-inflammatory mediators.

- Enhanced Mucociliary Clearance: Activation of the cystic fibrosis transmembrane conductance regulator (CFTR), improving clearance of mucus from the airways.

In Vitro Studies

In vitro studies have demonstrated the potent activity of this compound against various phosphodiesterase isoforms:

| Enzyme | IC50 Value (nM) |

|---|---|

| PDE3A | 0.25 |

| PDE3B | 0.29 |

| PDE4B2 | 290 |

This compound also shows significant effects on human bronchial epithelial cells, enhancing CFTR-mediated chloride ion secretion and increasing ciliary beat frequency, which is vital for mucociliary clearance. For example, treatment with this compound resulted in a 10-fold potentiation of forskolin-stimulated CFTR activity at a concentration of 10 µM .

In Vivo Studies

The efficacy of this compound has been confirmed through various in vivo studies:

- Bronchodilation: In isolated guinea pig tracheal preparations, this compound inhibited contractile responses to electrical field stimulation by approximately 50% at a concentration of 100 nM. Additionally, inhaled this compound demonstrated dose-dependent relaxation effects against bronchoconstriction induced by spasmogens .

- Anti-inflammatory Activity: In allergen-challenged guinea pigs, aerosolized this compound significantly reduced eosinophil recruitment and other inflammatory markers in bronchoalveolar lavage fluid. For instance, treatment with 1.0 mg/mL resulted in over 80% inhibition of antigen-induced eosinophil migration .

Clinical Trials

This compound has undergone extensive clinical evaluation, particularly in patients with COPD. Key findings from phase III clinical trials are summarized below:

| Trial | Treatment Group | Mean Baseline FEV1 (ml) | Week 12 Average FEV1 AUC Change (ml) | P Value |

|---|---|---|---|---|

| ENHANCE-1 | This compound 3 mg BID (n=477) | 1420 (487) | 61 (25, 97) vs. placebo -26 (-64, 13) | <0.001 |

| ENHANCE-2 | This compound 3 mg BID (n=498) | 1285 (451) | 48 (30, 66) vs. placebo -46 (-70, -22) | <0.001 |

These trials indicated that this compound significantly improved lung function as measured by forced expiratory volume in one second (FEV1), symptoms, quality of life, and reduced exacerbations compared to placebo .

Case Studies

A notable case study involved patients with moderate to severe COPD who received nebulized this compound twice daily for 24 weeks. Results showed substantial improvements in lung function and a decrease in the frequency of exacerbations. Patients reported enhanced quality of life metrics, corroborating the findings from larger clinical trials .

Propriétés

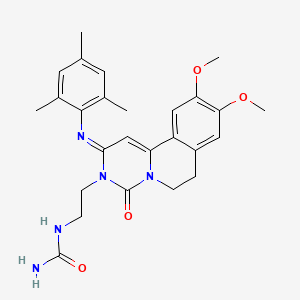

IUPAC Name |

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOBIBXVIYAXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183983 | |

| Record name | RPL-554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298680-25-8, 1884461-72-6 | |

| Record name | N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298680-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RPL-554 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensifentrine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPL-554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENSIFENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.